molecular formula C17H18F3N3O2S B2459012 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318469-15-7

5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2459012
CAS No.: 318469-15-7
M. Wt: 385.41
InChI Key: HSPTWVOOMIYZMG-UHFFFAOYSA-N
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Description

5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound known for its unique structural properties. This compound comprises a pyrazole core substituted with various functional groups, making it a versatile molecule in chemical and pharmaceutical research. Its distinctive structure allows for interactions with multiple biological targets, making it a valuable subject of study in medicinal chemistry.

Mechanism of Action

Mode of Action

The mode of action of this compound is not fully understood. It may involve interactions with its potential targets, leading to changes in their function. This could result in altered cellular processes, although the specifics of these interactions and changes are currently unknown .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without knowledge of the specific targets, it’s challenging to predict the exact pathways involved. Given the compound’s structure, it might be involved in pathways related to aromatic compounds .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step synthetic route:

  • Starting Materials: : The synthesis begins with commercially available starting materials, such as substituted benzyl bromides, pyrazole derivatives, and sulfonyl chlorides.

  • Formation of Pyrazole Ring: : The pyrazole core is constructed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Functional Group Substitutions: : The sulfonyl, tert-butyl, and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

  • Final Assembly: : The final product is obtained by coupling the intermediate compounds, typically using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

Industrial Production Methods: For industrial-scale production, optimized reaction conditions are employed to ensure high yield and purity. This includes using advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be performed to convert nitriles to amines or other functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrazole core.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).

  • Substitution: : Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under thermal conditions.

Major Products Formed:
  • Oxidation: : Hydroxylated or carbonyl-containing derivatives.

  • Reduction: : Amine derivatives from the reduction of nitrile groups.

  • Substitution: : A wide range of substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibit various biological activities. Notably:

  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Similar pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition .
  • Enzyme Inhibition : Interaction studies reveal that this compound may bind to specific enzymes or receptors, which can inform its therapeutic uses. For instance, compounds with similar structures have been reported to inhibit enzymes related to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions like type 2 diabetes and obesity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of the pyrazole structure can exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that a related compound induced apoptosis in BT-474 cells with an IC50 value of 0.99 μM .
  • Therapeutic Potential : Research indicates that compounds with similar structures may be effective in treating metabolic disorders by inhibiting key enzymes involved in glucose metabolism .

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
5-{[4-(methyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazoleSimilar pyrazole and sulfonyl groupsPotentially different biological activity due to methyl substitution
5-{[4-(isopropyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazoleIsopropyl substitution instead of tert-butylAltered lipophilicity affecting bioavailability
5-{[phenyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazoleLacks bulky tert-butyl groupMay exhibit different pharmacokinetics and dynamics

This table illustrates how variations in structure can lead to significant differences in biological activity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(tert-Butyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Lacks the sulfonyl and benzyl groups, resulting in different chemical and biological properties.

  • 5-{[4-(tert-Butyl)benzyl]thio}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Contains a thioether group instead of a sulfonyl group, affecting its reactivity and binding properties.

  • 5-{[4-(tert-Butyl)benzyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Features an amino group instead of a sulfonyl group, leading to different interactions with biological targets.

Uniqueness: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, providing a balance of hydrophobic, hydrophilic, and electron-withdrawing properties. This combination enhances its versatility in chemical reactions and its potential in diverse scientific applications.

Biological Activity

5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H18F3N3O2S
  • Molecular Weight : 373.39 g/mol

This compound features a sulfonyl group, a trifluoromethyl group, and a pyrazole ring, which contribute to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation and survival .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . The specific compound under discussion may exhibit similar effects due to its structural components.

Antibacterial Activity

The antibacterial activity of pyrazoles is another area of interest. Compounds within this class have demonstrated efficacy against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anticancer Efficacy : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cells demonstrated that pyrazole derivatives could enhance the cytotoxic effects of established chemotherapeutics like doxorubicin. The combination treatment showed a synergistic effect, leading to increased apoptosis in cancer cells .
  • Anti-inflammatory Response : A study evaluating the anti-inflammatory effects of similar compounds revealed that they significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, indicating a strong potential for treating inflammatory diseases .
  • Antimicrobial Properties : In a comparative study, several pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics, suggesting its potential as an antimicrobial agent .

Data Tables

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of COX-2
AntibacterialDisruption of cell wall synthesis

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-16(2,3)12-7-5-11(6-8-12)10-26(24,25)15-13(9-21)14(17(18,19)20)22-23(15)4/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPTWVOOMIYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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